N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide
Description
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide is a sulfonamide derivative featuring a pyrimidine ring linked via a sulfamoyl group to a phenyl moiety, with an isobutyramide substituent. Its molecular structure (Fig. 1) includes a pyrimidin-2-ylsulfamoyl group at the para position of the benzene ring, coupled with a branched aliphatic amide (isobutyramide).
Key synonyms include N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methylpropanamide and N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-isobutyramide, reflecting minor structural variations in substituents on the pyrimidine ring .
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C14H16N4O3S/c1-10(2)13(19)17-11-4-6-12(7-5-11)22(20,21)18-14-15-8-3-9-16-14/h3-10H,1-2H3,(H,17,19)(H,15,16,18) |
InChI Key |
DSGNZBNOZKLUII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide typically involves the reaction of sulfadiazine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The reaction mechanism involves the formation of an intermediate sulfonamide, which then reacts with the isobutyryl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and environmental safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compound A : N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-methylpropanamide
- Impact : Methyl substitutions may improve metabolic stability or binding affinity to target enzymes by modulating lipophilicity or steric interactions .
Compound B : N-(1-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)isobutyramide
- Key Differences :
- Incorporation of a piperidinyl group linked to the sulfonyl moiety.
- Additional substituents on the pyrimidine ring (chloro, fluoro, trifluoromethyl).
- This compound’s higher molecular mass (549.06 g/mol vs. ~350–400 g/mol for the parent compound) suggests increased complexity and possible bioavailability challenges .
Compound C : 3-Chloro-N-phenyl-phthalimide
- Key Differences :
- Phthalimide core instead of a sulfonamide-linked pyrimidine.
- Chlorine substituent on the isoindole-1,3-dione ring.
- Impact : The phthalimide scaffold is associated with polymerization applications (e.g., polyimide synthesis) rather than biological activity, highlighting divergent functional roles compared to sulfonamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
